Alk-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alk-IN-21 is a potent inhibitor of anaplastic lymphoma kinase (ALK), specifically targeting mutations such as ALK G1202R. It exhibits remarkable enzymatic inhibitory potency with IC50 values of 4.59 nM, 2.07 nM, and 5.95 nM toward ALK wild type, ALK L1196M, and ALK G1202R, respectively . This compound is primarily used in research related to anaplastic large cell lymphoma and non-small cell lung cancer.
準備方法
The synthesis of Alk-IN-21 involves the preparation of 2,4-diarylaminopyrimidine derivatives bearing a dithiocarbamate moiety. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety.
化学反応の分析
Alk-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory potency.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be used to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Alk-IN-21 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ALK and its mutants.
Biology: Helps in understanding the role of ALK in cellular processes and its implications in diseases.
作用機序
Alk-IN-21 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in ALK-positive cancer cells . The molecular targets include ALK wild type and its mutants, such as ALK G1202R and ALK L1196M.
類似化合物との比較
Alk-IN-21 is compared with other ALK inhibitors such as crizotinib, alectinib, and lorlatinib. While crizotinib was the first approved ALK inhibitor, it often leads to resistance within a year of treatment due to mutations in the ALK gene . Alectinib and lorlatinib are next-generation inhibitors with greater potency and selectivity. this compound is unique in its ability to effectively inhibit the ALK G1202R mutation, which is resistant to many other inhibitors .
Similar compounds include:
Crizotinib: First-generation ALK inhibitor.
Alectinib: Second-generation ALK inhibitor with improved efficacy.
Lorlatinib: Third-generation ALK inhibitor targeting resistant mutations.
This compound stands out due to its specific targeting of resistant ALK mutations, making it a valuable tool in cancer research and potential therapeutic applications.
特性
分子式 |
C35H45ClN6O6S4 |
---|---|
分子量 |
809.5 g/mol |
IUPAC名 |
[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-2-oxoethyl] 1,1-dioxo-1,4-thiazinane-4-carbodithioate |
InChI |
InChI=1S/C35H45ClN6O6S4/c1-22(2)48-30-19-26(25-10-12-41(13-11-25)32(43)21-50-35(49)42-14-16-51(44,45)17-15-42)24(5)18-29(30)39-34-37-20-27(36)33(40-34)38-28-8-6-7-9-31(28)52(46,47)23(3)4/h6-9,18-20,22-23,25H,10-17,21H2,1-5H3,(H2,37,38,39,40) |
InChIキー |
HVCBKWMGVOJUCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)CSC(=S)N3CCS(=O)(=O)CC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。